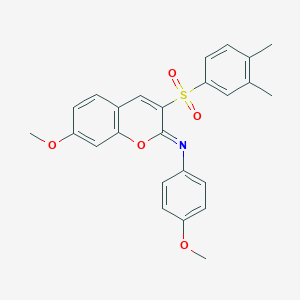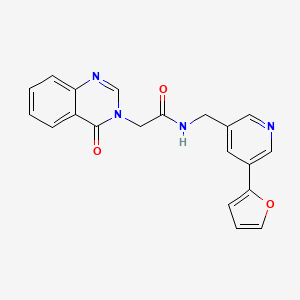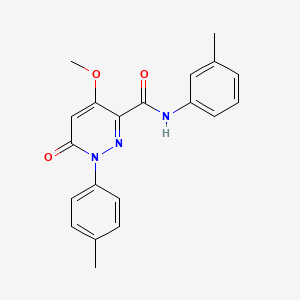![molecular formula C17H17N7O B2970229 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine CAS No. 2199554-85-1](/img/structure/B2970229.png)
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Transformations
Research on similar heterocyclic compounds emphasizes their synthetic versatility and potential for generating diverse molecular architectures. For instance, N-amination and subsequent oxidation of fused imidazoles and triazoles have been explored, highlighting methods for creating a variety of azole derivatives with potential biological activity (Glover & Rowbottom, 1976). This foundational work sets the stage for further modifications and applications of such compounds in more targeted scientific endeavors.
Antimicrobial and Antitumor Applications
Compounds structurally related to N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine have been studied for their biological activities. The synthesis of enaminones and their use in generating substituted pyrazoles with antitumor and antimicrobial activities demonstrates the potential therapeutic applications of these compounds (Riyadh, 2011). This research indicates the possibility of utilizing similar chemical frameworks in the development of new pharmaceutical agents.
Heterocyclic Systems for Drug Development
The creation of heterocyclic systems, such as [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives, is a significant area of interest due to their potential in drug development. Studies on methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems have contributed to the understanding of how such compounds can be synthesized and manipulated for desired biological effects (Toplak et al., 1999).
Safety and Hazards
The compound is associated with several hazard statements including H302+H312+H332;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . The precautionary statements include P261;P271;P280, suggesting measures to prevent exposure and handle the compound safely .
作用機序
Target of Action
Compounds containing the triazole nucleus are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds, which are part of the structure of this compound, are known for their ability to bind with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, leading to various biological activities .
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The review on triazolothiadiazines, which share structural similarities with the compound , mentions in silico pharmacokinetic and molecular modeling studies . These studies could provide insights into the compound’s pharmacokinetic properties.
Result of Action
Compounds with a similar structure have shown cytotoxic activities against certain cancer cell lines and potential fungicide activity . These results suggest that the compound could have similar effects.
生化学分析
Biochemical Properties
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Cellular Effects
The cellular effects of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine are not well-studied. Triazole compounds have been shown to have a variety of effects on cells. For example, some triazole compounds have been found to have anticancer activities . These compounds can induce apoptosis in cancer cells, upregulate certain genes, and arrest the cell cycle .
Molecular Mechanism
Triazole compounds are known to bind to various enzymes and receptors in the biological system . This binding can lead to a variety of effects, including enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It is known that the effects of triazole compounds can change over time. For example, some triazole compounds have been found to have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of triazole compounds can vary with different dosages .
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .
Transport and Distribution
Triazole compounds are known to bind to various enzymes and receptors, which could potentially affect their localization or accumulation .
Subcellular Localization
Triazole compounds are known to bind to various enzymes and receptors, which could potentially direct them to specific compartments or organelles .
特性
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-11-19-20-15-7-8-16(21-24(11)15)23-9-12(10-23)22(2)17-18-13-5-3-4-6-14(13)25-17/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWSGFQUTKMGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)



![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)




